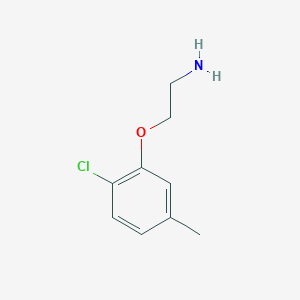

2-(2-Chloro-5-methylphenoxy)ethanamine

Description

2-(2-Chloro-5-methylphenoxy)ethanamine (CAS 883530-26-5) is an aromatic ethanamine derivative with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol . The compound features a phenoxy group substituted with a chlorine atom at the 2-position and a methyl group at the 5-position, linked to an ethanamine moiety. It is stored under inert atmospheric conditions at room temperature and is associated with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name |

2-(2-chloro-5-methylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGCKEGMJIEKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylphenoxy)ethanamine typically involves the reaction of 2-chloro-5-methylphenol with ethylene oxide to form 2-(2-chloro-5-methylphenoxy)ethanol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as toluene or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methylphenoxy)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or ammonia are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Products include quinones and oxides.

Reduction: Products include amines and alcohols.

Substitution: Products include hydroxylated or aminated derivatives.

Scientific Research Applications

2-(2-Chloro-5-methylphenoxy)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

2-(2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl)ethanamine (CAS RN: N/A)

- Structure : Incorporates a trifluoromethoxy group at the 5-position of an indole ring system instead of a methyl group.

- Applications : Likely used in medicinal chemistry due to its structural complexity and fluorine-based bioactivity enhancement.

2-[2-Methyl-5-(1-methylethyl)phenoxy]ethanamine

- Structure : Substitutes the 5-methyl group with a bulkier isopropyl group.

- Key Differences : Increased steric hindrance may reduce binding affinity in receptor-based applications but could improve thermal stability .

[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine (CAS 1934517-99-3)

Ethanamine Backbone Modifications

(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine Hydrochloride (CAS 1332528-84-3)

- Structure : Integrates a 1,2,4-oxadiazole ring into the ethanamine chain.

2-(2-Chloro-5-methylphenoxy)-N-[(pyridin-3-yl)methyl]propanamide (Y202-9947)

Halogen and Alkyl Substitution Patterns

1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine (CAS 885532-51-4)

- Structure : Contains bromine and chlorine substituents on a methoxyphenyl ring.

- Key Differences : Dual halogenation increases molecular polarity and may influence cytotoxic activity .

1-(2-Ethoxy-5-propylphenyl)ethanamine (CAS 1019534-32-7)

Physicochemical and Functional Comparisons

Table 1: Key Properties of 2-(2-Chloro-5-methylphenoxy)ethanamine and Analogs

Research and Application Insights

- Bioactivity: The chloro-methylphenoxy motif in this compound is less explored in pharmacological studies compared to its indole () or oxadiazole () derivatives, which are frequently investigated for CNS-targeting applications.

- Synthetic Utility : Derivatives like Y202-9947 () highlight the adaptability of the core structure for prodrug development or enzyme inhibition.

- Safety Profile: The parent compound’s hazard profile (H302, H315, etc.) is more pronounced than its halogenated analogs (e.g., brominated derivatives in ), which may require specialized handling .

Biological Activity

2-(2-Chloro-5-methylphenoxy)ethanamine, an organic compound with the molecular formula CHClNO, has garnered attention in scientific research for its potential biological activities. This compound features a chloro-substituted aromatic ring and an ethanamine moiety, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

- Molecular Weight : Approximately 189.65 g/mol

- Structure : Contains a chloro group at the second position of a 5-methylphenoxy group attached to an ethanamine chain.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor or activator of these targets, leading to alterations in cellular pathways and physiological responses. Further studies are required to elucidate the precise molecular mechanisms involved in its action.

Antibacterial and Antifungal Properties

Recent investigations have highlighted the antibacterial and antifungal properties of this compound. The presence of both chloro and methyl groups in its structure enhances its interaction with biological targets, making it a promising candidate for pharmaceutical development.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antibacterial | Significant activity against various strains | |

| Antifungal | Effective in inhibiting fungal growth | |

| Mechanism Insights | Interaction with specific enzymes/receptors |

Case Studies

Research has documented several case studies involving the compound's efficacy in various biological contexts. For instance, studies have shown that derivatives of this compound exhibit selective activity against certain bacterial strains, suggesting potential for targeted antibiotic therapies.

- Study on Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent against common bacterial infections.

- Fungal Inhibition : Another investigation reported that the compound exhibited significant antifungal activity against Candida albicans, indicating its utility in treating fungal infections.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-methylpyridine | Chloro-substituted pyridine | Exhibits different biological activities |

| 4-Chloro-3-methylphenol | Chloro-substituted phenol | Primarily used in industrial applications |

| 3-Amino-4-chlorophenol | Amino and chloro groups on phenol | Focused on anti-inflammatory properties |

The unique substitution pattern of this compound contributes to its distinct chemical and biological properties compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.